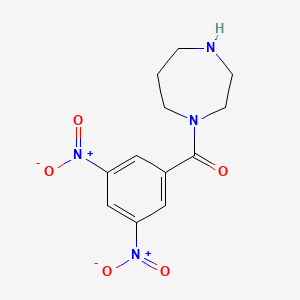

1-(3,5-Dinitrobenzoyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dinitrobenzoic acid is an organic chemical that is used as a corrosion inhibitor and in photography . This aromatic compound is used by chemists to identify alcohol components in esters and in the fluorometric analysis of creatinine .

Synthesis Analysis

3,5-Dinitrobenzoic acid is obtained from benzoic acid by the nitration reaction with nitric acid in the presence of concentrated sulfuric acid . The nitration can also be started with 3-nitrobenzoic acid, which leads to yields of approximately 98% .Molecular Structure Analysis

The molecular formula of 3,5-Dinitrobenzoic acid is C7H4N2O6 . It has a molar mass of 212.117 Da .Chemical Reactions Analysis

3,5-Dinitrobenzoic acid finds use in the identification of various organic substances, especially alcohols, by derivatization . For such an analysis, the substance to be analyzed is reacted with 3,5-dinitrobenzoic acid in the presence of sulfuric acid in order to form a derivative .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoic acid is an odorless, yellowish solid . Due to the mesomeric effect of the two nitro groups, it is more acidic (pKa = 2.82) than benzoic acid (pKa = 4.20) and 3-nitrobenzoic acid (pKa = 3.47) .Scientific Research Applications

Multicomponent Synthesis Approaches

Research demonstrates innovative synthetic routes for diazepane derivatives, utilizing multicomponent reactions for efficient synthesis. For instance, a study details a two-step approach for synthesizing diazepane systems via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting the versatility of these compounds in organic synthesis (Banfi et al., 2007).

Synthesis of Heterocyclic Compounds

Further research on 1,4-diazepane derivatives emphasizes their role in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry. A study on the synthesis of new 3-phenyl Substituted Dibenzo-1,4-diazepin-1-one Derivatives showcases the potential of these structures in the development of novel compounds with possible therapeutic applications (Wang et al., 2014).

Catalytic Applications

1,4-Diazepane derivatives also find application in catalysis, as illustrated by research on manganese(III) complexes of bisphenolate ligands derived from 1,4-diazepane structures. These complexes have been studied for their reactivity in epoxidation reactions, indicating the significance of diazepane derivatives in developing catalytic systems (Sankaralingam & Palaniandavar, 2014).

Structural and Synthetic Analysis

The structural and synthetic versatility of 1,4-diazepane derivatives is further demonstrated in studies focusing on their synthesis and characterization. Research presenting new methods for synthesizing N,N'-disubstituted-1,4-diazepanes underlines the adaptability of these compounds in organic chemistry and their potential for creating diverse molecular architectures (Ramirez-Montes et al., 2012).

Novel Polycyclic Systems

Diazepane derivatives are instrumental in the development of novel polycyclic systems, contributing to the diversity of compounds available for pharmacological exploration. A study on the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments highlights the compound's potential in generating structurally complex and potentially bioactive molecules (Ukhin et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1,4-diazepan-1-yl-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-12(14-4-1-2-13-3-5-14)9-6-10(15(18)19)8-11(7-9)16(20)21/h6-8,13H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMXSIVSKRHCHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dinitrobenzoyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B6362009.png)

![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

amine](/img/structure/B6362052.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362085.png)

![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)